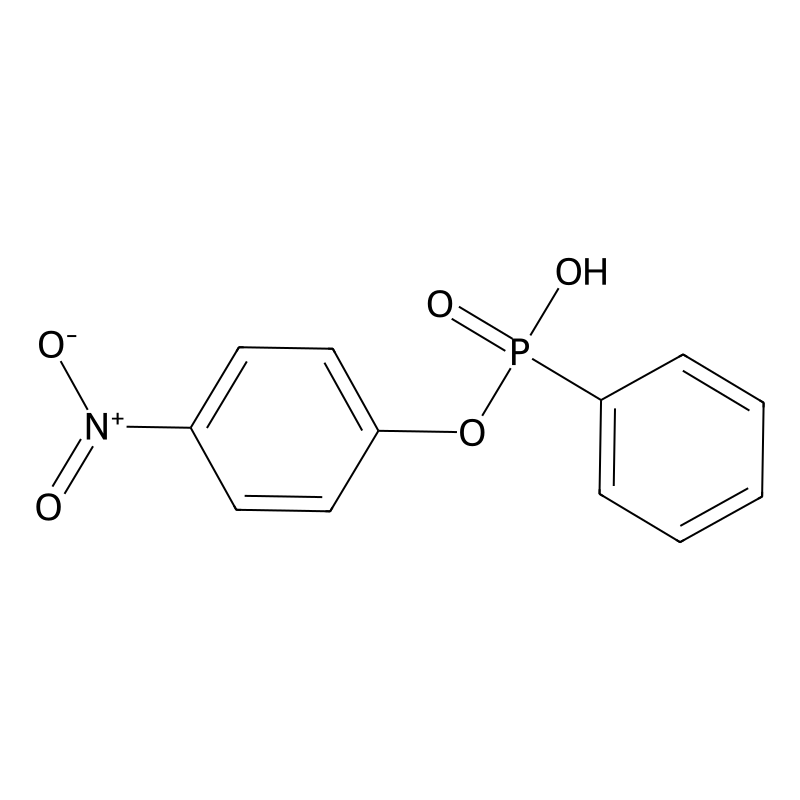

4-Nitrophenyl hydrogen phenylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Substrate for 5'-Nucleotide Phosphodiesterases

4-Nitrophenyl hydrogen phenylphosphonate (also known as 4-nitrophenyl phenylphosphonate or NPPP) is a valuable tool in scientific research due to its function as a substrate for 5'-nucleotide phosphodiesterases (5'-nucleotidases) []. These enzymes play a crucial role in various biological processes by cleaving the phosphodiester bonds in RNA and DNA molecules. NPPP serves as a more favorable substrate compared to naturally occurring nucleotides or bis(4-nitrophenyl) phosphate for several reasons []:

- Stability: NPPP exhibits greater stability compared to natural nucleotides, allowing for more consistent and reliable experiments.

- Ease of Synthesis: NPPP can be synthesized relatively easily, making it readily available for research purposes.

- Higher Hydrolysis Rate: Under saturated conditions, NPPP undergoes hydrolysis by 5'-nucleotidases at a faster rate than natural substrates. This faster rate allows for more efficient detection and measurement of enzyme activity.

The use of NPPP facilitates the study of 5'-nucleotidase activity in various research areas, including:

- Understanding cellular signaling pathways where 5'-nucleotidases play a role in regulating specific processes [].

- Drug discovery efforts where researchers may target 5'-nucleotidases for therapeutic purposes. By studying enzyme activity with NPPP, scientists can gain insights into potential drug interactions.

- Investigating diseases associated with abnormal 5'-nucleotidase activity. NPPP can be used to assess enzyme function in diseased tissues compared to healthy controls.

4-Nitrophenyl hydrogen phenylphosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₀N₁O₅P. It features a phosphorus atom bonded to four oxygen atoms, one of which is part of a nitro group (NO₂) attached to a phenyl ring. This compound is recognized for its role as a substrate in enzymatic assays, particularly those involving phosphodiesterases and adenosine receptors .

NPPP's primary mechanism of action in scientific research lies in its ability to serve as a substrate for 5'-nucleotide phosphodiesterases. The cleavage of the P-O bond by the enzyme releases a colored nitrophenolate ion, which can be easily detected using a spectrophotometer. This allows researchers to measure the activity of these enzymes involved in various biological processes like RNA degradation [, ].

This hydrolysis is significant in biochemical pathways and enzymatic processes, where the compound acts as a substrate for specific enzymes .

The compound exhibits notable biological activity as a substrate for 5′-nucleotide phosphodiesterases, which are enzymes that play crucial roles in nucleotide metabolism. Additionally, it acts as an adenosine receptor agonist, indicating potential applications in pharmacological research related to adenosine signaling pathways . Its ability to modulate these biological pathways makes it valuable in experimental settings.

Synthesis of 4-nitrophenyl hydrogen phenylphosphonate can be achieved through several methods:

- Phosphorylation Reaction: This involves the reaction of 4-nitrophenol with phenylphosphonic dichloride in the presence of a base such as triethylamine.

- Direct Esterification: Another method includes direct esterification of phenolic compounds with phosphonic acid derivatives under acidic conditions.

These methods allow for the efficient production of the compound with varying yields depending on the reaction conditions employed .

4-Nitrophenyl hydrogen phenylphosphonate has several applications:

- Enzymatic Assays: It serves as a substrate for studying phosphodiesterase activity and other enzyme kinetics.

- Pharmacological Research: Its role as an adenosine receptor agonist makes it useful for investigating adenosine-related physiological processes.

- Chemical Synthesis: It can be utilized in the synthesis of other organophosphorus compounds due to its reactive phosphorus center .

Studies have shown that 4-nitrophenyl hydrogen phenylphosphonate interacts with various biological macromolecules, particularly enzymes that hydrolyze phosphodiester bonds. The interaction mechanisms often involve non-covalent binding followed by catalysis, leading to product formation. Research indicates that variations in the chemical structure can significantly affect these interactions, influencing both binding affinity and catalytic efficiency .

Several compounds share structural similarities or functional roles with 4-nitrophenyl hydrogen phenylphosphonate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phenyl phosphate | C₆H₇O₄P | Simple phosphate ester; less complex than 4-nitrophenyl hydrogen phenylphosphonate. |

| 4-Methylphenyl hydrogen phenylphosphonate | C₁₂H₁₁O₅P | Similar structure but with a methyl group; may exhibit different biological activities. |

| 2-Nitrophenyl hydrogen phenylphosphonate | C₁₂H₁₁N₁O₅P | Contains a nitro group at a different position; potential variations in reactivity and selectivity. |

The uniqueness of 4-nitrophenyl hydrogen phenylphosphonate lies in its specific nitro substitution at the para position on the phenolic ring, which influences its reactivity and biological interactions compared to other similar compounds .